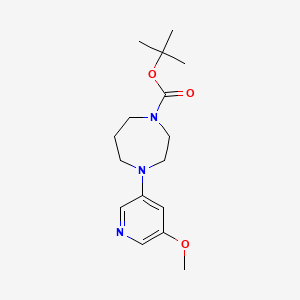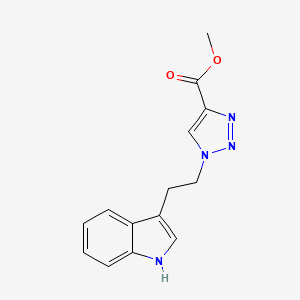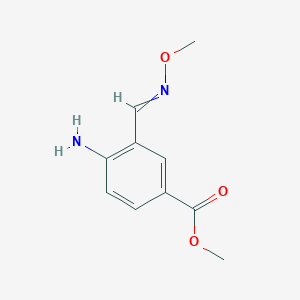![molecular formula C14H14N2O3 B8431570 Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate](/img/structure/B8431570.png)
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate is a complex organic compound with a unique structure that includes an amino group, a dihydro-oxo group, and a phenyl group attached to a pyridyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of hydrazones and dihydrofuran, followed by heating and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Indole Derivatives: Indoles are another class of compounds with significant biological importance.
Uniqueness
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
methyl 2-(3-amino-2-oxo-6-phenylpyridin-1-yl)acetate |
InChI |
InChI=1S/C14H14N2O3/c1-19-13(17)9-16-12(8-7-11(15)14(16)18)10-5-3-2-4-6-10/h2-8H,9,15H2,1H3 |
Clé InChI |
FZFYRORDBZQQOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C(=CC=C(C1=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetamide](/img/structure/B8431510.png)


![3-Methylbenzo[b]thiophene-2-acetyl chloride](/img/structure/B8431534.png)


![(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL](/img/structure/B8431544.png)


